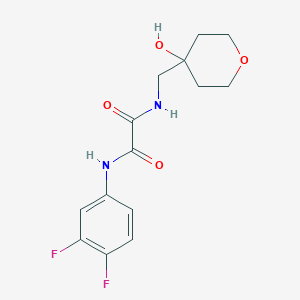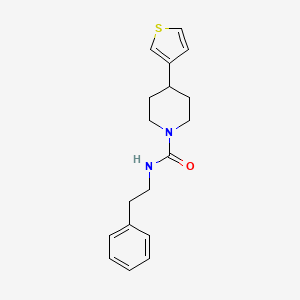
N1-(3,4-difluorophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3,4-difluorophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide, also known as DFOA, is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Novel Synthetic Approaches
A novel synthetic approach developed by Mamedov et al. (2016) utilizes acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides. This method is operationally simple and high yielding, providing a new avenue for synthesizing anthranilic acid derivatives and oxalamides, potentially including N1-(3,4-difluorophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide (Mamedov et al., 2016).
Structural and Bioactivity Studies
The research on pyrazole derivatives, including their synthesis, characterization, and evaluation of bioactivities such as antitumor, antifungal, and antibacterial activities, by Titi et al. (2020) could provide insights into the structural features relevant to the biological activity of compounds similar to this compound. These studies highlight the importance of specific pharmacophore sites for diverse bioactivities (Titi et al., 2020).
Supramolecular Assembly and Stacking Interactions
Research by Piotrkowska et al. (2007) on the supramolecular assemblies of N,N′-diaryloxalamides reveals the role of aryl-perfluoroaryl stacking interactions, hydrogen bonding, and steric effects in controlling the structure. This study may offer insights into the supramolecular chemistry of this compound, considering its oxalamide moiety and potential for similar interactions (Piotrkowska et al., 2007).
Anticancer Activity of Iridium(III) Complexes
The study of iridium(III) complexes by Paitandi et al. (2017) demonstrates the potential of these compounds in targeting cancer cells. Given the structural complexity and bioactivity of this compound, similar methodologies could be applied to investigate its potential anticancer properties (Paitandi et al., 2017).
Electrochemical and Theoretical Study on Corrosion Inhibition
El Hattak et al. (2021) explored the anti-corrosion performance of pyran-2-one derivatives on mild steel in acidic medium, highlighting the role of these compounds in inhibiting corrosion through electrochemical mechanisms. This study could provide a foundation for investigating the potential applications of this compound in materials science and corrosion inhibition (El Hattak et al., 2021).
properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O4/c15-10-2-1-9(7-11(10)16)18-13(20)12(19)17-8-14(21)3-5-22-6-4-14/h1-2,7,21H,3-6,8H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKOFXGFFRQOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]-4-oxobutanoic acid](/img/structure/B2591757.png)

![1-[4-(Propan-2-yl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2591761.png)
![ethyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2591762.png)



![4-ethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2591770.png)

![11-(4-Butoxyphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2591773.png)


![3-(2-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2591777.png)
![2-[[2-[[4-(Aminomethyl)phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B2591779.png)